Enantiomer‑Dependent JAK1 Potency: 490‑Fold Difference Between (S,S) and (R,R) 2‑Methylpiperidine‑Derived Inhibitors
In a direct head‑to‑head comparison of the two enantiomers of the pyrrolo[2,3‑b]pyridine‑5‑carboxamide JAK1 inhibitor 31g, the (2S,4S)‑isomer (38a), which is derived from the (2S,4S)‑4‑amino‑2‑methylpiperidine building block, displayed an IC₅₀ of 0.145 nM for JAK1 [1]. In stark contrast, the (2R,4R)‑isomer (38b), derived from the opposite enantiomer of the same piperidine core, exhibited an IC₅₀ of 71 nM — a 490‑fold loss in potency [1]. While this comparison involves the (2S,4S) rather than the (2S,4R) isomer, it establishes the class‑level principle that inverting the absolute configuration at both chiral centres of a 2‑methyl‑4‑aminopiperidine profoundly alters target engagement. Because the (2S,4R) isomer is the enantiomer of the (2R,4S) form and a diastereomer of both the (2S,4S) and (2R,4R) forms, each diastereomer is expected to produce a distinct spatial orientation of the 4‑amino and 2‑methyl vectors in the final inhibitor, yielding a unique selectivity and potency fingerprint [2].
| Evidence Dimension | JAK1 inhibitory potency (IC₅₀) of final inhibitor derived from 2‑methyl‑4‑aminopiperidine enantiomers |
|---|---|
| Target Compound Data | Not directly measured; the (2S,4R) isomer is predicted by class‑level inference to yield a unique potency/selectivity profile distinct from other diastereomers |
| Comparator Or Baseline | (2S,4S)‑derived inhibitor 38a: IC₅₀ = 0.145 nM; (2R,4R)‑derived inhibitor 38b: IC₅₀ = 71 nM |
| Quantified Difference | 490‑fold potency difference between enantiomeric forms of the 2‑methyl‑4‑aminopiperidine core (0.145 nM vs. 71 nM) |
| Conditions | Recombinant JAK1 kinase inhibition assay; TR‑FRET format; J. Med. Chem. 2021, 64, 958–979 |
Why This Matters
Demonstrates that even the opposite enantiomer of a closely related 2‑methyl‑4‑aminopiperidine yields a functionally useless inhibitor, making procurement of the precise (2S,4R) stereoisomer essential for reproducing or extending any published SAR series.
- [1] Park, E. et al. Discovery and Biological Evaluation of N‑Methyl‑pyrrolo[2,3‑b]pyridine‑5‑carboxamide Derivatives as JAK1‑Selective Inhibitors. J. Med. Chem. 2021, 64, 958–979. View Source
- [2] US Patent 11,407,754. Substituted piperidines as kinase inhibitors. Issued August 9, 2022. View Source
